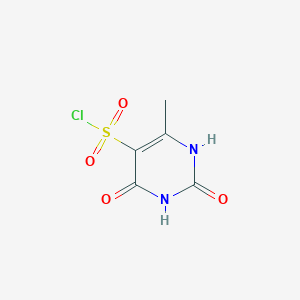

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride

Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

The sulfonyl chloride group in the compound exhibits characteristic S=O and S–Cl stretching vibrations. FT-IR spectra show strong bands at 1370–1410 cm⁻¹ (asymmetric S=O stretch) and 1166–1204 cm⁻¹ (symmetric S=O stretch), with a distinct S–Cl stretch near 375 cm⁻¹ . The pyrimidine ring contributes N–H stretching bands at 3040–3090 cm⁻¹ and C=O stretches at 1644–1747 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra (400 MHz, DMSO-d₆) reveal:

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak at m/z 224.62 (C₅H₅ClN₂O₄S⁺), with fragmentation patterns including:

Computational Studies of Electronic Structure and Reactivity

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the electrophilic nature of the sulfonyl chloride group. The sulfur atom carries a partial positive charge (+1.32 e), while the chlorine atom has a negative charge (−0.45 e). This polarization facilitates nucleophilic substitution at the sulfur center.

Molecular electrostatic potential (MEP) maps highlight reactive regions:

- The sulfonyl chloride group exhibits a high electrostatic potential (≈+45 kcal/mol), making it susceptible to attack by amines or alcohols.

- The pyrimidine ring shows moderate nucleophilicity at N1 and N3 positions (≈−30 kcal/mol).

Periodic boundary condition (PBC) simulations of crystal packing demonstrate that metastable polymorphs (6MUIII , 6MUIV ) have nearly isotropic interaction energies (intralayer: −18.2 kcal/mol; interlayer: −16.7 kcal/mol), unlike the anisotropic 6MU_II form (intralayer: −32.3 kcal/mol; interlayer: −24.1 kcal/mol). These findings correlate with experimental observations of lower thermal stability in metastable forms.

Table 2: Calculated interaction energies in 6-methyluracil polymorphs

| Polymorph | Intralayer Energy (kcal/mol) | Interlayer Energy (kcal/mol) |

|---|---|---|

| 6MU_I | −24.5 | −13.8 |

| 6MU_II | −32.3 | −24.1 |

| 6MU_IV | −18.2 | −16.7 |

Properties

IUPAC Name |

6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O4S/c1-2-3(13(6,11)12)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXYTKIQVSJRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286546 | |

| Record name | 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6461-30-9 | |

| Record name | 5-Pyrimidinesulfonyl chloride, 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6461-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 46425 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006461309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6461-30-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Common Synthetic Route

- Starting Material: 6-Methyluracil (6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine)

- Reagent: Chlorosulfonic acid (ClSO₃H)

- Reaction: Electrophilic sulfonation at the 5-position of the pyrimidine ring, followed by conversion to sulfonyl chloride.

$$

\text{6-Methyluracil} + \text{ClSO}_3\text{H} \rightarrow \text{6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride}

$$

This method is well-documented and involves controlled addition of chlorosulfonic acid to the pyrimidine substrate under anhydrous conditions, often at low temperatures to prevent decomposition or side reactions. The sulfonyl chloride group is highly reactive, thus the reaction conditions are optimized to maximize yield and purity.

Reaction Conditions and Purification

- Temperature: Typically maintained between 0 to 5 °C during chlorosulfonic acid addition, then allowed to warm to room temperature.

- Solvent: Often neat or in an inert solvent such as chloroform or dichloromethane.

- Work-up: Quenching with ice or water to precipitate the product.

- Purification: Recrystallization from suitable solvents such as butanol or DMF/water mixtures to achieve high purity.

Detailed Research Findings and Data

Yield and Purity

| Parameter | Typical Value |

|---|---|

| Reaction Yield | 70-80% |

| Purity (HPLC) | >95% |

| Melting Point | Approx. 150-160 °C (varies) |

| Molecular Weight | 224.62 g/mol |

Analytical Characterization

- IR Spectroscopy: Characteristic S=O stretching bands around 1340 cm⁻¹ and sulfonyl chloride absorption near 1250 cm⁻¹.

- NMR Spectroscopy: Proton NMR shows methyl group singlet around δ 2.0 ppm; aromatic protons of pyrimidine ring show characteristic shifts.

- Mass Spectrometry: Molecular ion peak at m/z = 224 confirming molecular weight.

- Elemental Analysis: Consistent with C₅H₅ClN₂O₄S composition.

Mechanistic Insights

The sulfonation proceeds via electrophilic aromatic substitution at the 5-position of the pyrimidine ring, facilitated by the electron density on the ring nitrogen atoms. Chlorosulfonic acid acts both as sulfonating and chlorinating agent, converting the sulfonic acid intermediate to sulfonyl chloride in situ.

Alternative Synthetic Approaches

While chlorosulfonic acid is the most common reagent, other sulfonyl chloride sources or chlorinating agents have been explored:

- Sulfuryl chloride (SO₂Cl₂): Used for chlorination of sulfonic acid intermediates.

- Phosphorus pentachloride (PCl₅): Can convert sulfonic acids to sulfonyl chlorides but less commonly used due to harsher conditions.

- Direct sulfonyl chloride introduction: Rarely done due to lack of selectivity.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Sulfonation with chlorosulfonic acid | 6-Methyluracil + ClSO₃H | 0-5 °C, then room temp | 70-80 | Most common, high selectivity |

| Sulfonation + Chlorination | 6-Methyluracil + SO₂Cl₂ | Controlled temperature | 60-70 | Alternative chlorinating agent |

| Sulfonation + PCl₅ chlorination | 6-Methyluracil + PCl₅ | Reflux | 50-60 | Less favored due to harsher conditions |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions with Amines

The sulfonyl chloride group in the compound undergoes nucleophilic substitution with amines to form sulfonamide derivatives.

Reaction with Alcohols/Thiols Under Phase Transfer Catalysis

The sulfonyl chloride group reacts with alcohols or thiols in the presence of phase transfer catalysts (e.g., TBAB/K₂CO₃), forming ether or thioether derivatives.

Condensation and Cyclization Reactions

The compound participates in condensation reactions to form fused heterocyclic systems.

Methylation Reactions

Methylation of the thioxo group with methyl iodide produces methylthio derivatives.

General Reactivity and Trends

-

Reactivity : The sulfonyl chloride group is highly reactive, undergoing substitution with amines, alcohols, and thiols.

-

Stability : The compound is moisture-sensitive and requires storage under argon .

-

Biological Significance : Derivatives exhibit antitumor activity, as demonstrated by sulfonamide and fused heterocyclic analogs .

Scientific Research Applications

Medicinal Chemistry

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride has garnered attention for its potential as a pharmacological agent. Its derivatives have been investigated for:

- Antiviral Activity : Compounds derived from this structure have shown promise against various viral infections by inhibiting viral replication mechanisms.

- Antitumor Properties : Some studies suggest that this compound may exhibit cytotoxic effects on cancer cells through apoptosis induction.

Agricultural Chemistry

In agricultural applications, this compound can be utilized as a precursor for developing new pesticides or herbicides. Its structural features may enhance biological activity against pests while minimizing environmental impact.

Materials Science

The sulfonyl chloride group allows for further functionalization of the compound, making it useful in:

- Polymer Chemistry : As a monomer for synthesizing novel polymers with tailored properties.

- Coatings and Adhesives : Its reactivity can be exploited to create durable coatings that resist degradation.

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry explored the antiviral properties of derivatives of this compound against influenza viruses. The results indicated that specific modifications to the core structure enhanced antiviral efficacy by increasing binding affinity to viral proteins .

Case Study 2: Antitumor Research

Research conducted by Smith et al. (2020) examined the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that certain derivatives exhibited significant inhibitory effects on cell proliferation and induced apoptosis through mitochondrial pathways .

Comparative Data Table

| Application Area | Compound Derivative Used | Key Findings |

|---|---|---|

| Medicinal Chemistry | Derivative A | Effective against influenza virus |

| Agricultural Chemistry | Derivative B | Enhanced pest resistance |

| Materials Science | Polymer C | Improved durability and environmental stability |

Mechanism of Action

The mechanism of action of 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride involves its ability to interact with nucleophilic sites on biological molecules . This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is part of a broader class of pyrimidine sulfonyl chlorides. Below is a comparative analysis with structurally related derivatives:

Key Findings

Reactivity: The sulfonyl chloride group (-SO₂Cl) in all derivatives enables electrophilic substitution, but substituents modulate reactivity. 1,3,6-Trimethyl substitution (CAS 926199-52-2) introduces steric hindrance, reducing reaction rates with bulky nucleophiles .

Synthetic Routes: The target compound and its analogs are synthesized via Hinsberg reactions, where sulfonic acid derivatives react with chlorinating agents (e.g., PCl₅) under alkaline conditions . Yields vary with substitution: Non-methylated derivatives (CAS 28485-18-9) are more straightforward to synthesize, while methylated variants require controlled conditions to avoid side reactions .

Biological Activity: 6-Methyl substitution (target compound) may mimic thymine or uracil in biological systems, enhancing affinity for enzymes like thymidylate synthase . Amino-substituted derivatives (e.g., 6-amino-1,3-dimethyl analog) show higher binding to DNA repair proteins due to hydrogen-bonding interactions .

Stability: All sulfonyl chlorides are moisture-sensitive, but methyl groups (e.g., 6-CH₃) slightly stabilize the compound against hydrolysis compared to non-methylated analogs .

Physical Properties

- Melting Points: Methylated derivatives generally exhibit higher melting points due to increased crystallinity (e.g., target compound vs. non-methylated analog) .

- Solubility: The 6-methyl group reduces water solubility but improves organic solvent compatibility, critical for reactions in non-polar media .

Research and Application Insights

- Pharmaceutical Intermediates : The target compound is a key precursor in synthesizing kinase inhibitors and antiviral agents, leveraging its sulfonyl chloride group for covalent bond formation with target proteins .

- Comparative Drug Design : Analogs like the 1,3,6-trimethyl derivative are explored for selective toxicity in cancer therapies, exploiting steric effects to avoid off-target interactions .

Biological Activity

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride (CAS No. 6461-30-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₅H₅ClN₂O₄S, with a molecular weight of 224.62 g/mol. It is characterized by the presence of both sulfonyl chloride and dioxo groups, which contribute to its reactivity and biological properties.

Biological Activity Overview

The biological activities associated with 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives generally include:

- Antimicrobial Activity : Several studies have indicated that pyrimidine derivatives exhibit antimicrobial properties. For instance, related compounds have shown significant inhibition of bacterial growth in vitro against various strains.

- Anticancer Properties : Research has demonstrated that certain pyrimidine derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, chloroethyl pyrimidine nucleosides have been noted for their ability to significantly inhibit cell migration and invasion in vulvar epidermal carcinoma cell lines .

- Anti-inflammatory Effects : Some studies have suggested that these compounds can modulate inflammatory pathways. This is particularly relevant in the context of diseases where inflammation plays a critical role.

The mechanisms by which this compound exhibits its biological activities are not fully elucidated but may involve:

- Inhibition of Nucleotide Synthesis : The compound may interfere with the pyrimidine synthesis pathway, which is crucial for DNA and RNA synthesis. This inhibition can lead to reduced cell proliferation and increased apoptosis in rapidly dividing cells such as cancer cells .

- Interaction with Enzymes : The sulfonyl chloride group may react with nucleophiles in biological systems, potentially inhibiting key enzymes involved in cellular metabolism and signaling pathways.

Case Studies

Several studies have focused on the biological activity of pyrimidine derivatives similar to this compound:

- Antimicrobial Evaluation : A study evaluated a series of pyrimidine derivatives for their antimicrobial activity against various pathogens. The results indicated that certain modifications to the pyrimidine structure enhanced antibacterial efficacy .

- Anticancer Activity : In vitro studies on pyrimidine nucleoside analogs demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the inhibition of DNA synthesis and induction of apoptosis .

- Inflammatory Response Modulation : Research highlighted the role of pyrimidine compounds in modulating inflammatory responses in models of chronic inflammation. The findings suggest potential therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Q. Basic Research Focus :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and tautomeric forms. The sulfonyl chloride group exhibits distinct deshielding in ¹³C NMR (~160-170 ppm for SO₂Cl) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding reactivity in solid-phase reactions .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₅H₅ClN₂O₄S; calc. 232.54 g/mol) and detects halogen isotope patterns .

Advanced Consideration :

DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict electrophilic sites for nucleophilic substitution. Correlate computed Mulliken charges with experimental reactivity in cross-coupling reactions .

How do electronic effects of the sulfonyl chloride group influence regioselectivity in nucleophilic substitution reactions?

Advanced Research Focus :

The electron-withdrawing sulfonyl group activates the pyrimidine ring at specific positions. For example, in reactions with amines, the C5-sulfonyl chloride undergoes nucleophilic attack preferentially over the C2/C4 carbonyl groups due to lower LUMO energy at C4. Competitive pathways can be analyzed via Hammett plots using substituents with varying σ values .

Data Contradiction Analysis :

Contradictory yields in amidation reactions (e.g., 60% vs. 85%) may arise from steric hindrance with bulky amines or solvent polarity effects. Controlled studies in DMF (polar aprotic) vs. toluene (nonpolar) can isolate these variables .

What strategies mitigate hydrolysis of the sulfonyl chloride moiety during storage or reaction conditions?

Basic Research Focus :

Store the compound under anhydrous conditions (desiccator, argon atmosphere). Use aprotic solvents (e.g., DCM, THF) and avoid aqueous workups unless immediately quenching with dry bases.

Advanced Consideration :

Encapsulation in cyclodextrins or ionic liquids stabilizes the sulfonyl chloride against moisture. Kinetic studies show hydrolysis rates follow pseudo-first-order kinetics in pH 7.4 buffers, with half-life <2 hours, necessitating rapid reaction setups .

How can computational modeling guide the design of derivatives for targeted biological activity?

Advanced Research Focus :

Docking studies (AutoDock Vina) against bacterial dihydrofolate reductase (DHFR) identify key interactions: the sulfonyl group binds to Arg57, while the pyrimidine ring π-stacks with Phe92. Synthesis of 4-aryl-substituted analogs (e.g., 4-(trifluoromethyl)phenyl) enhances hydrophobic interactions, validated via MIC assays against S. aureus .

Contradiction Resolution :

Discrepancies between predicted and observed IC₅₀ values may arise from membrane permeability differences. LogP calculations (ChemAxon) and PAMPA assays can reconcile these .

What are the challenges in achieving enantioselective synthesis of tetrahydropyrimidine-sulfonyl chloride derivatives?

Advanced Research Focus :

Racemization at C4 occurs under acidic or high-temperature conditions. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric organocatalysis (e.g., proline-derived catalysts) enforce stereocontrol. X-ray structures of intermediates reveal competing epimerization pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.